6-(3-fluorophenyl)pyrimidine-2,4-diamine 6-(3-fluorophenyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1247114-85-7
VCID: VC12028724
InChI: InChI=1S/C10H9FN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15)
SMILES: C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N
Molecular Formula: C10H9FN4
Molecular Weight: 204.20 g/mol

6-(3-fluorophenyl)pyrimidine-2,4-diamine

CAS No.: 1247114-85-7

Cat. No.: VC12028724

Molecular Formula: C10H9FN4

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

6-(3-fluorophenyl)pyrimidine-2,4-diamine - 1247114-85-7

Specification

CAS No. 1247114-85-7
Molecular Formula C10H9FN4
Molecular Weight 204.20 g/mol
IUPAC Name 6-(3-fluorophenyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C10H9FN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15)
Standard InChI Key RYHVWMGJKNHKCR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N
Canonical SMILES C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-(3-Fluorophenyl)pyrimidine-2,4-diamine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 3-fluorophenyl group at position 6 introduces steric and electronic effects that influence both reactivity and biological interactions. The fluorine atom’s electronegativity enhances the compound’s metabolic stability and lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs .

Physicochemical Data

While specific experimental data for this isomer remain limited, analogous compounds provide insights:

PropertyValue (Predicted/Analog)Source Compound
Melting Point164 °C (analog) 6-(4-fluorophenyl) isomer
Boiling Point493.9±55.0 °C 6-(4-fluorophenyl) isomer
Density1.361±0.06 g/cm³ 6-(4-fluorophenyl) isomer
pKa6.56±0.10 6-(4-fluorophenyl) isomer

The 3-fluorophenyl substitution likely alters these properties due to differences in molecular symmetry and intermolecular interactions. Computational models predict moderate aqueous solubility, contingent on protonation states of the amino groups.

Synthesis and Industrial Production

Industrial Optimization

Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. Key advantages include:

  • Reduced reaction times: From 24–72 hours in batch processes to 6–12 hours .

  • Minimized byproducts: Improved selectivity avoids furopyrimidine contaminants common in traditional methods .

  • Scalability: Gram-to-kilogram production supports preclinical and clinical trials .

Biological Activities and Mechanisms

Anticancer Properties

6-(3-Fluorophenyl)pyrimidine-2,4-diamine exhibits potent antiproliferative effects across cancer cell lines:

Cell LineIC50 (μM)MechanismSource
Glioblastoma multiforme1.2 ± 0.3p21/p27 upregulation
Triple-negative breast0.9 ± 0.2Caspase-3 activation
Colorectal (HCT116)0.004*CDK2/9 inhibition (analog)

*Value for structurally related CDK inhibitor 20a .

The compound induces G1/S cell cycle arrest by upregulating cyclin-dependent kinase inhibitors p21 and p27, proteins critical for checkpoint control. Concurrent apoptosis arises from mitochondrial membrane depolarization and caspase-3 cleavage, hallmarks of the intrinsic apoptotic pathway.

Therapeutic Applications

Oncology

Preclinical data position this compound as a candidate for:

  • Monotherapy: Single-agent activity against resistant cancers via dual cell cycle and apoptotic effects.

  • Combination regimens: Synergy with DNA-damaging agents (e.g., cisplatin) or immunotherapy .

Neurological Disorders

Pyrimidine derivatives inhibit neuronal nitric oxide synthase (nNOS), a target in neurodegenerative diseases . Although unconfirmed for this compound, its ability to penetrate the blood-brain barrier (predicted logP = 2.1) warrants exploration .

Comparative Analysis with Structural Analogs

6-(4-Fluorophenyl) vs. 6-(3-Fluorophenyl) Isomers

Parameter6-(3-Fluorophenyl)6-(4-Fluorophenyl)
Metabolic stabilityHigher (ortho effect)Moderate
Kinase selectivityCDK2/9 (predicted) EGFR/VEGFR (reported)
Synthetic yield65–75% 55–60%

The 3-fluoro isomer’s ortho-substitution may hinder enzymatic degradation, prolonging half-life in vivo.

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds like 8–13 from Gangjee et al. show multi-kinase inhibition but suffer from poor solubility . In contrast, 6-(3-fluorophenyl)pyrimidine-2,4-diamine’s simpler structure offers better pharmacokinetic profiles, albeit with reduced potency against VEGFR-2 .

Future Directions and Challenges

Clinical Translation

  • Pharmacokinetics: Oral bioavailability studies in rodent models are pending, though analogs show 86.7% bioavailability .

  • Toxicity profiling: Initial genotoxicity assays indicate no DNA damage at therapeutic doses .

Structural Optimization

  • Hybrid molecules: Conjugation with antibody-drug conjugates (ADCs) could enhance tumor targeting.

  • Prodrug strategies: Phosphate esters may improve aqueous solubility for intravenous delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator